molecular formula C19H16BrNO2 B6047272 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide

5-bromo-N-(4-ethoxyphenyl)-1-naphthamide

Cat. No. B6047272
M. Wt: 370.2 g/mol
InChI Key: GFXUKRJKHWCRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-ethoxyphenyl)-1-naphthamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme, cyclic nucleotide phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides, such as cAMP and cGMP.

Mechanism of Action

5-bromo-N-(4-ethoxyphenyl)-1-naphthamide is a potent inhibitor of 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide, which is involved in the degradation of cyclic nucleotides, such as cAMP and cGMP. By inhibiting 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide, this compound increases the levels of cAMP and cGMP, which can have various physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of inflammation.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide include:
1. Vasodilation: This compound has been found to have vasodilatory effects, which can be useful in treating cardiovascular diseases.
2. Inhibition of platelet aggregation: 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide has been shown to inhibit platelet aggregation, which can be useful in preventing thrombosis.
3. Inhibition of inflammation: This compound has been found to have anti-inflammatory effects, which can be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide in lab experiments include its potency as a 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide inhibitor, its ability to increase the levels of cyclic nucleotides, and its diverse physiological effects. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the research on 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide, including:
1. Development of more potent and selective 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide inhibitors.
2. Investigation of the effects of this compound on other physiological systems, such as the immune system.
3. Development of new formulations and delivery methods for this compound, to improve its bioavailability and reduce its toxicity.
4. Investigation of the potential use of this compound in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders.
Conclusion:
In conclusion, 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide is a potent 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide inhibitor that has been widely used in scientific research. This compound has diverse physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of inflammation. However, its potential toxicity is a limitation that needs to be addressed in future research. The future directions for the research on this compound include the development of more potent and selective 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide inhibitors, investigation of its effects on other physiological systems, and the investigation of its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 4-ethoxyaniline in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

5-bromo-N-(4-ethoxyphenyl)-1-naphthamide has been used in various scientific research studies, including:
1. Cancer research: This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
2. Cardiovascular research: 5-bromo-N-(4-ethoxyphenyl)-1-naphthamide has been found to have vasodilatory effects, which can be useful in treating cardiovascular diseases.
3. Neurological research: This compound has been shown to have neuroprotective effects and can be useful in treating neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

5-bromo-N-(4-ethoxyphenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-2-23-14-11-9-13(10-12-14)21-19(22)17-7-3-6-16-15(17)5-4-8-18(16)20/h3-12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXUKRJKHWCRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-ethoxyphenyl)naphthalene-1-carboxamide

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